molecular formula C7H9BrN2O2 B12089596 4-bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester

4-bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester

Cat. No.: B12089596
M. Wt: 233.06 g/mol
InChI Key: VONYKFKDYZPWGW-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester typically involves the bromination of 1-methyl-1H-imidazole-5-carboxylic acid Ethyl ester. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-Imidazole-5-carboxylic acid Ethyl ester involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: The bromine atom also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

ethyl 5-bromo-3-methylimidazole-4-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3H2,1-2H3

InChI Key

VONYKFKDYZPWGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1C)Br

Origin of Product

United States

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